molecular formula C5H6N2 B1347604 5-Vinyl-1H-imidazole CAS No. 25189-76-8

5-Vinyl-1H-imidazole

Cat. No.: B1347604
CAS No.: 25189-76-8
M. Wt: 94.11 g/mol
InChI Key: MHQZDNQHLGFBRN-UHFFFAOYSA-N
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Description

5-Vinyl-1H-imidazole is a heterocyclic organic compound that features a vinyl group attached to the nitrogen atom of an imidazole ring. Imidazoles are a class of compounds known for their versatility and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the vinyl group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-1H-imidazole typically involves the reaction of imidazole with acetylene or its derivatives under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the compound. Catalysts and solvents are carefully selected to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Vinyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Vinyl-1H-imidazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethenyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQZDNQHLGFBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25189-76-8
Details Compound: 1H-Imidazole, 4-ethenyl-, homopolymer
Record name 1H-Imidazole, 4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25189-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501027781
Record name 4-Vinylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25189-76-8, 3718-04-5
Record name NSC114471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Vinylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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